molecular formula C14H20N2O4 B175887 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate CAS No. 127799-53-5

1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate

Cat. No. B175887
M. Wt: 280.32 g/mol
InChI Key: QLENQJRALFNHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate” is a chemical compound with the molecular formula C14H20N2O4 . It is used in various scientific research fields due to its unique properties and potential applications. Its complex structure allows for diverse experimentation, making it an invaluable tool for studying molecular interactions and developing novel therapeutic strategies.


Synthesis Analysis

The synthesis of “1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate” involves several steps. In one reported method, a solution of 24.8 g (70.8 mmol) of the compound in 500 ml of ethanol was hydrogenated in the presence of 1.24 g of palladium (10% on activated carbon) at room temperature and standard pressure . The reaction mixture was then filtered through Celite and the filtrate was concentrated under reduced pressure and dried . The yield was 12.3 g (purity 48%, 57% of theory) .


Molecular Structure Analysis

The molecular structure of “1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate” is complex, with a molecular weight of 280.32 . The structure includes a benzyl group, two tert-butyl groups, a methylhydrazine group, and two dicarboxylate groups .

Scientific Research Applications

Larvicidal Activity

The compound shows potential in pest control, particularly as a larvicidal agent. For instance, a study on 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines, closely related to the queried compound, demonstrated significant larvicidal activity against the rice stem borer (Oikawa et al., 1994).

Synthesis and Chemical Properties

The compound is used in the synthesis of various chemicals. For example, its analogs have been synthesized through hydrohydrazination reactions, highlighting its role in chemical manufacturing (Bunker et al., 2011).

Inhibition of Carcinogen-induced Neoplasia

The compound's derivatives have been studied for their inhibitory effects on carcinogen-induced neoplasia. This indicates potential therapeutic applications in cancer research (Wattenberg, 1981).

Application in Organic Chemistry

Derivatives of this compound have been used in the synthesis of other organic compounds, showcasing its versatility in organic synthesis and potential applications in various chemical processes (Obreza & Urleb, 2003).

Structural Analysis and Chemical Reactions

Its derivatives have been analyzed for their structural properties and reactions. For instance, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a related compound, has been studied for its structural characteristics (Richter et al., 2009).

Kinetic and Computational Studies

There have been kinetic and computational studies on derivatives of this compound, which are important for understanding its chemical behavior and potential applications in various fields (Nordin et al., 2016).

Bioactivity and Potential Anticancer Properties

Studies have shown that derivatives of this compound exhibit bioactivity and potential anticancer properties. This indicates its possible use in developing new anticancer drugs (Wang & Huang, 2001).

Chiral Auxiliary Applications

The compound has been used in the synthesis of chiral auxiliaries, which are crucial in producing enantiomerically pure compounds, a key aspect of pharmaceutical chemistry (Studer, Hintermann & Seebach, 1995).

properties

IUPAC Name

benzyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-12(17)15-16(4)13(18)19-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLENQJRALFNHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452730
Record name 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate

CAS RN

127799-53-5
Record name 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.